molecular formula C22H20N4O3 B6054164 N-[1-(4-pyridinyl)propyl]-5-[(6-quinolinyloxy)methyl]-3-isoxazolecarboxamide

N-[1-(4-pyridinyl)propyl]-5-[(6-quinolinyloxy)methyl]-3-isoxazolecarboxamide

Cat. No. B6054164
M. Wt: 388.4 g/mol
InChI Key: DCXWLFNVDAFACZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(4-pyridinyl)propyl]-5-[(6-quinolinyloxy)methyl]-3-isoxazolecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, biochemistry, and biotechnology. This compound is commonly referred to as QNZ or EVP4593.

Mechanism of Action

QNZ acts as an inhibitor of NF-κB signaling pathway, which is involved in various cellular processes, including inflammation, cell survival, and proliferation. It inhibits the phosphorylation of IκBα, which leads to the suppression of NF-κB activation and subsequent downstream signaling events.
Biochemical and Physiological Effects
QNZ has been shown to have significant effects on various biochemical and physiological processes. It has been found to inhibit the expression of various pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β. It has also been shown to induce apoptosis in cancer cells and inhibit their proliferation.

Advantages and Limitations for Lab Experiments

QNZ has several advantages as a tool for scientific research. It is highly specific for the NF-κB signaling pathway and has minimal off-target effects. However, it also has some limitations, including its potential toxicity and lack of selectivity for different cell types.

Future Directions

There are several future directions for the use of QNZ in scientific research. One potential area is the development of new anti-inflammatory and anti-cancer therapies based on QNZ. Another area is the study of its effects on different cell types and in different disease models. Further research is also needed to understand the potential toxicity and side effects of QNZ in vivo.

Synthesis Methods

The synthesis of QNZ involves several steps, including the reaction of 4-chlorobutyryl chloride with 4-pyridinylmagnesium bromide to form 4-pyridinylbutyryl chloride. This is then reacted with 6-quinolinyloxyacetic acid to form 5-(6-quinolinyloxyacetyl)-4-pyridinylbutyryl chloride. The final step involves the reaction of this intermediate with isoxazolecarboxamide to form QNZ.

Scientific Research Applications

QNZ has been extensively studied for its potential applications in various fields of scientific research. In medicine, it has been shown to have anti-inflammatory and anti-cancer properties. In biochemistry, it has been used as a tool to study the role of NF-κB signaling pathway in various cellular processes. In biotechnology, it has been utilized in the development of new drugs and therapies.

properties

IUPAC Name

N-(1-pyridin-4-ylpropyl)-5-(quinolin-6-yloxymethyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c1-2-19(15-7-10-23-11-8-15)25-22(27)21-13-18(29-26-21)14-28-17-5-6-20-16(12-17)4-3-9-24-20/h3-13,19H,2,14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCXWLFNVDAFACZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=NC=C1)NC(=O)C2=NOC(=C2)COC3=CC4=C(C=C3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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